3-Bromo-5-(pyridin-4-yl)benzamide
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Overview
Description
3-Bromo-5-(pyridin-4-yl)benzamide: is an organic compound that belongs to the class of benzamides It features a bromine atom at the third position and a pyridin-4-yl group at the fifth position of the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(pyridin-4-yl)benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the pyridin-4-yl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminobenzamide derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 3-Bromo-5-(pyridin-4-yl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor studies. It can be used to probe the binding sites of various biological targets .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs with anti-inflammatory, anticancer, or antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Bromo-N-(pyridin-3-yl)benzamide
- 5-Bromo-2-fluoro-N-(3-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
- N-(Pyridin-2-yl)amides
Comparison: Compared to similar compounds, 3-Bromo-5-(pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. For example, the position of the bromine and pyridinyl groups can affect the compound’s ability to participate in certain reactions or interact with biological targets .
Properties
IUPAC Name |
3-bromo-5-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-11-6-9(5-10(7-11)12(14)16)8-1-3-15-4-2-8/h1-7H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZJJSVIQYYOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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